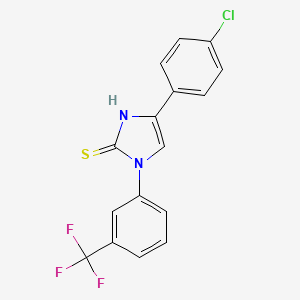
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a trifluoromethyl-substituted phenyl group attached to an imidazole ring, which also contains a thiol group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Phenyl Groups: The chloro-phenyl and trifluoromethyl-phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.
Thiol Group Addition: The thiol group can be introduced through the reaction of the imidazole derivative with a thiolating agent, such as thiourea, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Substituted phenyl-imidazole derivatives.
科学的研究の応用
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
類似化合物との比較
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol can be compared with other imidazole derivatives that have similar structural features. Some similar compounds include:
4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
1-(3-Trifluoromethyl-phenyl)-1H-imidazole-2-thiol: Lacks the chloro-phenyl group, which may affect its chemical reactivity and applications.
4-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol: Lacks the chloro group, which may influence its binding affinity and specificity.
The unique combination of the chloro and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H10ClF3N2S |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C16H10ClF3N2S/c17-12-6-4-10(5-7-12)14-9-22(15(23)21-14)13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,23) |
InChIキー |
ANZZRCBEVCISOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


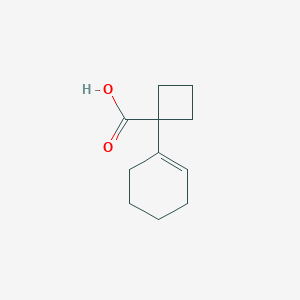
![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
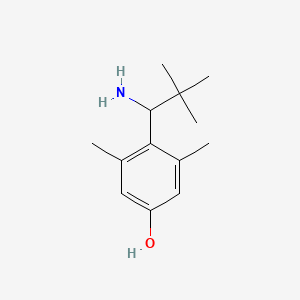

![1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13073857.png)
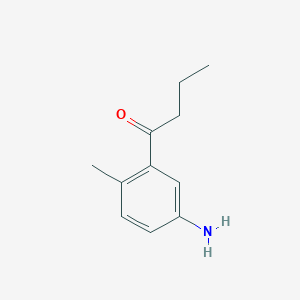
![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)


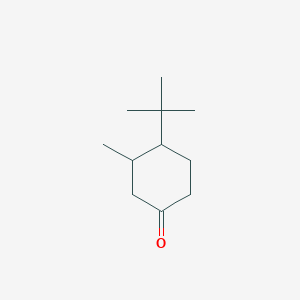
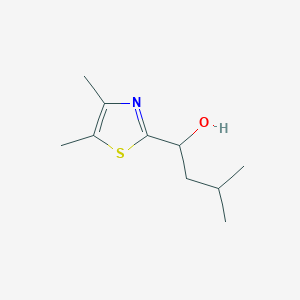
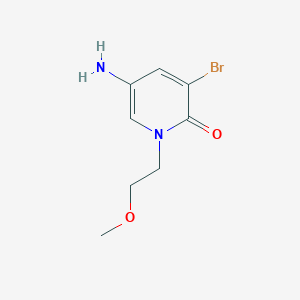
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
